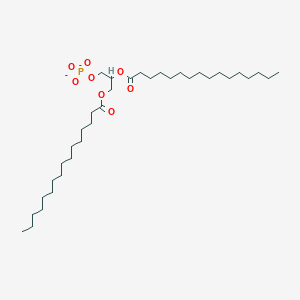

Dihexadecanoyl phosphatidate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dihexadecanoyl phosphatidate(2-) is a phosphatidate(2-) obtained by deprotonation of both phosphate OH groups of dihexadecanoylphosphatidic acid; major species at pH 7.3.

Aplicaciones Científicas De Investigación

Membrane Biology

Role in Membrane Structure and Function

Dihexadecanoyl phosphatidate(2-) is integral to the study of cell membranes due to its unique structural properties. It contributes to the understanding of lipid bilayers, membrane fluidity, and asymmetry. Research indicates that the phospholipid composition significantly influences membrane characteristics such as fluidity and permeability. For example, studies have shown that dihexadecanoyl phosphatidate(2-) can affect the thermotropic behavior of membranes, leading to insights into how lipid composition alters membrane dynamics under varying temperatures .

Case Study: Lipid Asymmetry

A notable study examined the asymmetric distribution of phospholipids in cellular membranes, highlighting that dihexadecanoyl phosphatidate(2-) is predominantly found in the inner leaflet of the plasma membrane. This asymmetry is crucial for various cellular functions, including signaling and membrane trafficking . The findings suggest that manipulating the concentration of this lipid could impact cellular responses to external stimuli.

Drug Delivery Systems

Nanoparticle Formulations

Dihexadecanoyl phosphatidate(2-) has been utilized in formulating lipid-based nanoparticles for drug delivery. Its ability to form stable lipid bilayers makes it an excellent candidate for encapsulating therapeutic agents. Research has demonstrated that nanoparticles composed of dihexadecanoyl phosphatidate(2-) can enhance the bioavailability and targeted delivery of drugs, particularly in cancer therapy .

Case Study: Enhanced Drug Delivery

In a study focusing on cancer treatment, researchers developed a nanoparticle system using dihexadecanoyl phosphatidate(2-) to deliver chemotherapeutic agents directly to tumor cells. The results indicated a significant increase in drug uptake by cancer cells compared to traditional delivery methods, showcasing the potential of this phospholipid in improving therapeutic efficacy .

Biophysical Studies

Model Compound for Membrane Studies

As a model compound, dihexadecanoyl phosphatidate(2-) is frequently used in biophysical experiments to elucidate the properties of lipid membranes. Its well-defined structure allows researchers to study phase transitions and interactions with proteins or other lipids. Differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed techniques to analyze its behavior under various conditions .

Case Study: Phase Behavior Analysis

A comprehensive analysis utilizing DSC revealed that dihexadecanoyl phosphatidate(2-) undergoes distinct phase transitions that correlate with temperature changes. This study provided insights into how lipid composition can modulate membrane stability and function, further emphasizing the importance of this compound in biophysical research .

Summary Table of Applications

Propiedades

Fórmula molecular |

C35H67O8P-2 |

|---|---|

Peso molecular |

646.9 g/mol |

Nombre IUPAC |

2,3-di(hexadecanoyloxy)propyl phosphate |

InChI |

InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)/p-2 |

Clave InChI |

PORPENFLTBBHSG-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.